tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1045855-91-1) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₇BN₂O₂ and molecular weight 244.10 g/mol . Its structure comprises a pyrrolo[3,2-b]pyridine core, a tert-butyl carboxylate protecting group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 6-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl linkages, a cornerstone of modern medicinal chemistry and materials science . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the boronic ester enables selective coupling with aryl halides or triflates under palladium catalysis .
Properties
Molecular Formula |
C18H25BN2O4 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-9-8-13-14(21)10-12(11-20-13)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
InChI Key |
IHUWHZSOUSMQHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC(C)(C)C)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a series of cyclization reactions starting from appropriate pyridine and pyrrole precursors.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Using high-yielding catalysts and reagents to maximize product output.
Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form alcohols.
Substitution Reactions: The boronate ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and probes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form carbon-carbon bonds. This mechanism is crucial in the formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in FM-6360) stabilize the boronic ester but may reduce coupling efficiency due to decreased nucleophilicity. Conversely, electron-donating groups (e.g., methoxy in FM-6361) enhance reactivity in electron-deficient systems .
- Dual Functionalization : Bromo-boronic esters (e.g., CAS 1072152-50-1) enable sequential cross-couplings, offering versatility in synthesizing polysubstituted aromatics .
Key Observations:
- Catalyst Systems : The target compound employs Pd(dppf)Cl₂ , a robust catalyst for aryl chlorides, whereas Pd₂(dba)₃/Xantphos is preferred for aminations .
- Substrate Scope : Chloro- and bromo-substituted pyrrolopyridines show divergent reactivity; bromides generally couple faster but require harsher conditions .
Stability and Handling
Table 3: Stability Profiles of Selected Boronic Esters
Key Observations:
Biological Activity
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 319.20 g/mol
- CAS Number : 893566-72-8
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrolopyridine moiety is known to confer significant pharmacological properties, including potential analgesic and anti-inflammatory effects.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of related pyrrolopyridine derivatives. For instance:
- A study published in Molecules investigated new derivatives of 1H-pyrrolo[3,4-c]pyridine and their analgesic properties. Some derivatives showed activity comparable to morphine in pain models .
| Compound | Analgesic Activity (Writhing Test) | Comparison |
|---|---|---|
| Compound A | Effective | Similar to morphine |
| Compound B | Moderate | Comparable to aspirin |
Case Studies
- Analgesic Activity : In a study focused on the analgesic properties of pyrrolopyridine derivatives, certain compounds demonstrated significant inhibition of pain responses in animal models. The findings suggested that modifications in the chemical structure could enhance analgesic potency .
- Sedative Effects : Another aspect of research highlighted the sedative effects of related compounds. Some derivatives were found to significantly prolong thiopental-induced sleep duration in mice, indicating potential applications in sedation and anxiety management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the substituents on the pyrrolopyridine scaffold can lead to significant changes in biological activity. For example:
- The introduction of bulky groups or specific functional groups can enhance binding affinity to target receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen | Increased potency |
| Alkyl substitution | Altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
